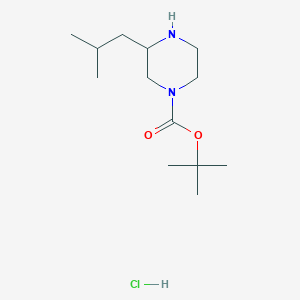

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Description

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and an isobutyl substituent at the 3-position of the piperazine ring. It is commonly employed as a chiral intermediate in pharmaceutical synthesis due to its structural rigidity and stereochemical stability . The hydrochloride salt enhances its crystallinity and stability, making it suitable for storage and handling in synthetic workflows.

Properties

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIFVAVTYMLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662694 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203372-46-6 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the isobutyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein binding.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride and its analogs:

Key Observations :

- Molecular Weight : The dicarboxylate analog (280.75 g/mol) has a higher molecular weight due to the additional carboxylate group, which may affect solubility and pharmacokinetics .

- Chirality: The (R)-enantiomer of the methyl-substituted analog (CAS 1384840-46-3) is explicitly noted, highlighting its relevance in enantioselective synthesis .

Structural Similarity Analysis

and provide similarity scores for piperazine derivatives:

- tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (Similarity: 0.98) shares a tert-butyl carbamate group but differs in substituent positions, reducing conformational flexibility .

- (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (Similarity: 0.92) demonstrates that alkyl chain length and substitution position significantly impact similarity metrics .

Biological Activity

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with neurotransmitter systems, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.76 g/mol. Its structure includes a piperazine ring, which is known for its versatility in drug design.

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Preliminary studies suggest that it may interact with various neurotransmitter systems, including:

- Dopaminergic System : Potential modulation of dopamine receptors could indicate applications in treating disorders like schizophrenia.

- Serotonergic System : Interaction with serotonin receptors may suggest antidepressant or anxiolytic properties.

- Cholinergic System : Possible inhibition of acetylcholinesterase indicates potential use in Alzheimer's disease treatment.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to act as a modulator or antagonist at specific neurotransmitter receptors. For instance, studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .

Comparative Analysis

To elucidate the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate | Contains a piperazine ring; tert-butyl and isobutyl groups | Specific stereochemistry may influence biological activity |

| (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate | Similar structure but different stereochemistry | Potentially different pharmacological effects |

| tert-Butyl piperazine-1-carboxylic acid | Lacks isobutyl substitution; simpler structure | Less complex than tert-butyl 3-isobutyl derivatives |

The unique combination of functional groups and stereochemistry in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and therapeutic applications.

Case Studies

Several case studies have explored the biological activity of piperazine derivatives, including those closely related to this compound:

- Antidepressant Activity : A study evaluating the effects of piperazine derivatives on serotonin receptor binding showed promising results for compounds similar to this compound in alleviating depressive symptoms.

- Antimicrobial Properties : Some derivatives have exhibited antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential applications in treating infections .

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Temperature : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency in piperazine derivatives .

- Purification : Silica gel column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progression and confirm intermediate formation .

Table 1 : Example Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Solvent | Dichloromethane/THF | Balances solubility and reactivity |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent positions and Boc-protection integrity. Compare chemical shifts with analogous piperazine derivatives (e.g., δ 1.4 ppm for tert-butyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 317.2) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen bonding networks in crystalline forms .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Solvent Effects : Polar solvents stabilize transition states in SN2 reactions (e.g., chlorosulfonation at the piperazine nitrogen), while non-polar solvents favor Boc-deprotection via acidolysis .

- pH Sensitivity : Under acidic conditions (pH < 3), the hydrochloride salt undergoes protonation, altering nucleophilicity. Use buffered systems (e.g., phosphate buffer, pH 5–7) to control reactivity during bioconjugation .

Q. What strategies resolve contradictions between HPLC purity assessments and spectroscopic data?

- Methodological Answer : Discrepancies often arise from:

- Co-eluting Impurities : Use orthogonal methods (e.g., HPLC with UV/Vis and MS detection) to differentiate compounds with similar retention times .

- Residual Solvents : NMR integration (e.g., DMSO-d6 at δ 2.5 ppm) identifies solvent peaks misattributed as impurities .

- Crystallinity Variations : Compare X-ray diffraction patterns of batches to detect polymorphic forms affecting solubility and apparent purity .

Q. How does this compound interact with biological targets in drug discovery?

- Methodological Answer :

- Enzyme Binding Studies : Molecular docking simulations predict binding affinities to enzymes (e.g., kinases) via hydrophobic interactions with the isobutyl group and hydrogen bonding with the carboxylate .

- Cellular Assays : Evaluate cytotoxicity and membrane permeability using HEK293 or HepG2 cell lines. Adjust Boc-protection to modulate lipophilicity (LogP ~2.1) for enhanced blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to interpret conflicting results in stability studies under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the Boc group as a primary degradation route. LC-MS/MS quantifies degradants (e.g., free piperazine) .

- Storage Recommendations : Lyophilization and storage at -20°C in argon-filled vials reduce degradation rates by >80% compared to ambient conditions .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.